molecular formula C24H15ClN2O2 B10892240 (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(naphthalen-1-yl)prop-2-enamide

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B10892240
M. Wt: 398.8 g/mol
InChI Key: PWQUGVMKNDIOQX-NBVRZTHBSA-N
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Description

(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(1-NAPHTHYL)-2-PROPENAMIDE is an organic compound with a complex structure that includes a chlorophenyl group, a furyl group, a cyano group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(1-NAPHTHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Group: The furyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Propenamide Backbone: The propenamide backbone is formed through a condensation reaction involving the cyano group and the naphthyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(1-NAPHTHYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(1-NAPHTHYL)-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(1-NAPHTHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-Chlorophenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(1-NAPHTHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H15ClN2O2

Molecular Weight

398.8 g/mol

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C24H15ClN2O2/c25-19-8-3-7-17(13-19)23-12-11-20(29-23)14-18(15-26)24(28)27-22-10-4-6-16-5-1-2-9-21(16)22/h1-14H,(H,27,28)/b18-14+

InChI Key

PWQUGVMKNDIOQX-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N

Origin of Product

United States

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